molecular formula C19H26N2O5 B166658 Boc-D-phe-pro-OH CAS No. 138971-65-0

Boc-D-phe-pro-OH

Cat. No. B166658
M. Wt: 362.4 g/mol
InChI Key: ZPRHVPHDENDZTP-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-phe-pro-OH is a chemical compound that is widely used in scientific research. It is a peptide that is composed of two amino acids, D-phenylalanine and proline, and is protected by a t-butoxycarbonyl (Boc) group. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism Of Action

The mechanism of action of Boc-D-phe-pro-OH-D-phe-pro-OH is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms and cancer cells, leading to their death. It has also been shown to inhibit the replication of viruses.

Biochemical And Physiological Effects

Boc-D-phe-pro-OH-D-phe-pro-OH has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of microorganisms. It has also been shown to modulate the immune response and to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

Boc-D-phe-pro-OH-D-phe-pro-OH has several advantages for use in lab experiments. It is stable and can be easily synthesized using SPPS. It is also relatively inexpensive compared to other peptides. However, it has limitations as well. It has a limited solubility in water, which can make it difficult to work with in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on Boc-D-phe-pro-OH-D-phe-pro-OH. One area of research could focus on the development of new methods for synthesizing this compound, with the aim of improving its solubility and stability. Another area of research could focus on the development of new drug delivery systems using Boc-D-phe-pro-OH-D-phe-pro-OH. Finally, research could focus on the use of Boc-D-phe-pro-OH-D-phe-pro-OH as a tool for studying protein-protein interactions and for identifying new drug targets.

Scientific Research Applications

Boc-D-phe-pro-OH-D-phe-pro-OH has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a drug delivery system and as a tool for studying protein-protein interactions.

properties

IUPAC Name

(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRHVPHDENDZTP-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198018
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-phe-pro-OH

CAS RN

38675-10-4
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38675-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Name
N#Cc1ccc(C[NH-])cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.